molecular formula C10H8BrNO2 B2722215 Methyl 2-(bromomethyl)-3-cyanobenzoate CAS No. 908562-24-3

Methyl 2-(bromomethyl)-3-cyanobenzoate

Cat. No. B2722215
CAS RN: 908562-24-3
M. Wt: 254.083
InChI Key: GRKQJOGXXYPOSR-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound similar to “Methyl 2-(bromomethyl)-3-cyanobenzoate”, namely “Methyl 2-bromomethyl benzoate”, has been reported . The molecular formula for “Methyl 2-bromomethyl benzoate” is C9H9BrO2, with an average mass of 229.071 Da .


Chemical Reactions Analysis

“Methyl 2-(bromomethyl)acrylate” can undergo nucleophilic substitution of carboxylic acid to form methyl 2-(acyloxymethyl)acrylates . Esters like “Methyl bromoacetate” react with acids to liberate heat along with alcohols and acids .


Physical And Chemical Properties Analysis

“Methyl 2-(bromomethyl)acrylate” is a clear colorless to slightly brownish liquid . It has a boiling point of 35-37 °C/1.3 mmHg and a density of 1.489 g/mL at 25 °C .

Scientific Research Applications

Organic Synthesis Applications

Methyl 2-(bromomethyl)-3-cyanobenzoate serves as a pivotal intermediate in the synthesis of complex molecules. For instance, it is used in the preparation of dihydrobenzofuran lignans, a class of compounds with potential anticancer activity. These molecules inhibit tubulin polymerization, showing significant promise against leukemia and breast cancer cell lines (Pieters et al., 1999). Furthermore, the compound plays a crucial role in generating novel heterocyclic systems, such as benzo[4,5]furo[3,2-b]thieno[2,3-d]pyridines, through tandem cyclization processes, highlighting its versatility in constructing complex chemical architectures (Yagodkina-Yakovenko et al., 2018).

Pharmacological Research

In the realm of pharmacology, Methyl 2-(bromomethyl)-3-cyanobenzoate contributes to the development of pharmacologically active compounds. Its derivative structures have been explored for their anti-cancer and antimicrobial properties, offering a foundation for developing new therapeutic agents. For instance, derivatives synthesized from this compound have been screened for activity against human tumor cell lines, demonstrating significant potential in cancer treatment (Pieters et al., 1999).

Material Science

In material science, Methyl 2-(bromomethyl)-3-cyanobenzoate's derivatives are investigated for their unique properties and applications. For example, the synthesis and study of new pyrazole and pyrimidine derivatives, which could have implications in developing new materials with specific optical or electronic properties, underline the importance of this compound in advancing material science research (Abunada et al., 2008).

Environmental and Analytical Chemistry

The compound is also relevant in environmental and analytical chemistry, where it is used as a reference or standard in developing analytical methods for detecting genotoxic impurities in pharmaceuticals, showcasing its importance in ensuring drug safety and compliance with regulatory standards (Gaddam et al., 2020).

Safety and Hazards

“Methyl 2-bromobenzoate” is considered hazardous. It causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing mist, gas, or vapors and to avoid contact with skin and eyes .

properties

IUPAC Name

methyl 2-(bromomethyl)-3-cyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)8-4-2-3-7(6-12)9(8)5-11/h2-4H,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRKQJOGXXYPOSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=CC(=C1CBr)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2-(bromomethyl)-3-cyanobenzoate

Synthesis routes and methods I

Procedure details

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Synthesis routes and methods II

Procedure details

A suspension of methyl 3-cyano-2-methylbenzoate (10.6 g, 60.5 mmol), NBS (16.2 g, 90.7 mmol) and azobisisobutyronitrile (AIBN) (100 mg) in tetrachloromethane (200 mL) was refluxed under nitrogen atmosphere for 6 hours. TLC analysis indicated the complete consumption of methyl 3-cyano-2-methylbenzoate (TLC solvent: 10% ethyl acetate in hexane). The reaction mixture was filtered and washed with chloroform (3×20 mL). The combined filtrate and washings were concentrated under reduced pressure. The residue was washed through a short column of silica gel using 10% ethyl acetate in hexanes as an eluent. The eluent was concentrated and the resultant product dried under vacuum overnight to provide 15.1 g of methyl 2-bromomethyl-3-cyanobenzoate (98% yield). 1H NMR spectrum (in DMSO-d6): δ 8.15 (d, J=8.0 Hz, 1H); 8.12 (d, J=7.9 Hz, 1H); 7.67 (t, 1H); 5.04 (s, 2H); 3.89 (s, 3H).
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Synthesis routes and methods III

Procedure details

A suspension of methyl 3-cyano-2-methylbenzoate (10.6 g, 60.5 mmol), NBS (16.2 g, 90.7 mmol) and azobisisobutyronitrile (AIBN) (100 mg) in tetrachloromethane (200 mL) was refluxed under nitrogen atmosphere for 6 hours. Alternatively, the bromination step was carried out using NBS in benzene, using benzoyl peroxide as a catalyst. TLC analysis showed the complete consumption of methyl 3-cyano-2-methylbenzoate (TLC solvent: 10% ethyl acetate in hexane). The reaction mixture was filtered and washed with chloroform (3×20 mL). The combined filtrate and washings were concentrated under reduced pressure. The residue was washed through a short column of silica gel using 10% ethyl acetate in hexanes as an eluent. The eluent was concentrated and the resultant product dried under vacuum overnight to provide 15.1 g of methyl 2-bromomethyl-3-cyanobenzoate (98% yield). 1H NMR spectrum (in DMSO-d6): δ 8.15, (d, J=8.0 Hz, 1H); 8.12 (d, J=7.9 Hz, 1H); 7.67 (t, 1H); 5.04 (s, 2H); 3.89 (s, 3H).
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